Merafloxacin
Overview
Description
Scientific Research Applications
Merafloxacin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and reactions.
Biology: Investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Explored as a potential treatment for COVID-19 due to its ability to inhibit SARS-CoV-2 replication.
Industry: Used in the development of new antibacterial agents and as a reference compound in quality control.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Merafloxacin plays a crucial role in biochemical reactions by inhibiting Type II DNA topoisomerase, an enzyme essential for DNA replication and transcription . This inhibition prevents the supercoiling of DNA, thereby hindering bacterial replication. This compound interacts with various biomolecules, including DNA and topoisomerase enzymes, forming stable complexes that disrupt the normal function of these enzymes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, leading to cell death . In mammalian cells, this compound has been shown to inhibit the replication of SARS-CoV-2 by targeting the programmed -1 ribosomal frameshifting, a critical step in viral protein synthesis . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing viral replication .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the DNA-topoisomerase complex, thereby stabilizing the complex and preventing the re-ligation of the DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, this compound inhibits the pseudoknot formation in the SARS-CoV-2 genome, which is necessary for the frameshift during viral RNA translation . This inhibition disrupts the production of viral proteins, thereby reducing viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation . Long-term studies have shown that this compound can maintain its antibacterial activity for extended periods, but its antiviral effects may diminish over time due to the development of viral resistance . In vitro studies have demonstrated that this compound can effectively inhibit bacterial and viral replication for several hours to days, depending on the concentration and environmental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antibacterial or antiviral activity but increases the risk of toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound . The metabolites are then excreted through the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins, facilitating its uptake into cells . Once inside the cells, this compound accumulates in the cytoplasm and nucleus, where it exerts its antibacterial and antiviral effects . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
This compound localizes primarily in the cytoplasm and nucleus of cells . The compound’s activity is influenced by its subcellular localization, as it needs to reach the DNA and topoisomerase enzymes to exert its effects . This compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments . This precise localization is essential for the compound’s efficacy in inhibiting bacterial and viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Merafloxacin involves several key steps:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a strong acid.
Introduction of the fluoro groups: Fluorination is often carried out using reagents like diethylaminosulfur trifluoride.
Formation of the pyrrolidine ring: This step involves the reaction of an appropriate amine with a suitable aldehyde or ketone.
Final coupling: The pyrrolidine derivative is then coupled with the quinoline core under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Comparison:
- Ciprofloxacin : Similar mechanism of action but less effective against certain Gram-positive bacteria.
- Levofloxacin : Higher efficacy against respiratory infections but similar overall antibacterial spectrum.
- Moxifloxacin : Broader spectrum of activity, especially against anaerobic bacteria, but higher risk of side effects .
Merafloxacin stands out due to its unique ability to inhibit the pseudoknot formation in the SARS-CoV-2 genome, making it a promising candidate for COVID-19 treatment .
Properties
IUPAC Name |
1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYCLWCHFVRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869517 | |
Record name | Merafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-00-0, 110013-21-3 | |
Record name | Merafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 934 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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